molecular formula C10H13N3O3 B13924761 Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13924761
M. Wt: 223.23 g/mol
InChI Key: INOHMRRSVGJAMN-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique pyrazolo[3,4-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate, which is then cyclized with a suitable aldehyde or ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is unique due to its specific pyrazolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl 1-methyl-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)7-6-4-5-11-9(14)8(6)13(2)12-7/h3-5H2,1-2H3,(H,11,14)

InChI Key

INOHMRRSVGJAMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCNC2=O)C

Origin of Product

United States

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